molecular formula C7H7NO5 B144413 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid CAS No. 134541-09-6

5-(2-Carboxyethyl)isoxazole-4-carboxylic acid

Cat. No. B144413
M. Wt: 185.13 g/mol
InChI Key: VBJJACJYAHECFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Carboxyethyl)isoxazole-4-carboxylic acid (CEICA) is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of isoxazole and is a non-proteinogenic amino acid. CEICA has been extensively studied for its potential use as a tool for investigating the mechanisms of action of various biological processes.

Mechanism Of Action

5-(2-Carboxyethyl)isoxazole-4-carboxylic acid inhibits the activity of various enzymes by binding to their active sites. It has been shown to bind to the active site of GDH and pyruvate carboxylase, thereby inhibiting their activity. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has also been shown to inhibit the activity of other enzymes such as aspartate aminotransferase and alanine aminotransferase.

Biochemical And Physiological Effects

5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of ATP in the brain, which affects the synaptic transmission and plasticity. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has also been shown to decrease the production of glucose in the liver, which can be used to treat diabetes. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has been shown to have anti-inflammatory effects and has been used to treat inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has several advantages and limitations for lab experiments. It is a synthetic molecule that can be easily synthesized in the lab. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid is stable and can be stored for long periods of time. It is also soluble in water and can be easily administered to cells and animals. However, 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has some limitations as well. It has been shown to have cytotoxic effects at high concentrations, which can affect the results of experiments. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid is also relatively expensive compared to other molecules that are used in lab experiments.

Future Directions

There are several future directions for the research on 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid. One direction is to investigate its potential use as a therapeutic agent for various diseases such as diabetes and inflammatory diseases. Another direction is to investigate its potential use as a tool for investigating the mechanisms of action of various biological processes. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid can also be used to design new drugs that target specific enzymes and biological processes. Furthermore, the synthesis of 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid can be optimized to increase the yield and reduce the cost of production.

Synthesis Methods

The synthesis of 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid involves the reaction of 2-bromoacetic acid with isoxazole in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid. The yield of this reaction is reported to be around 80%.

Scientific Research Applications

5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has been used as a tool for investigating the mechanisms of action of various biological processes. It has been shown to inhibit the activity of glutamate dehydrogenase (GDH), an enzyme that plays a crucial role in the metabolism of glutamate in the brain. This inhibition leads to a decrease in the production of ATP, which in turn affects the synaptic transmission and plasticity. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has also been shown to inhibit the activity of pyruvate carboxylase, an enzyme that is involved in the production of glucose in the liver. This inhibition leads to a decrease in the production of glucose, which can be used to treat diabetes.

properties

CAS RN

134541-09-6

Product Name

5-(2-Carboxyethyl)isoxazole-4-carboxylic acid

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

5-(2-carboxyethyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H7NO5/c9-6(10)2-1-5-4(7(11)12)3-8-13-5/h3H,1-2H2,(H,9,10)(H,11,12)

InChI Key

VBJJACJYAHECFJ-UHFFFAOYSA-N

SMILES

C1=NOC(=C1C(=O)O)CCC(=O)O

Canonical SMILES

C1=NOC(=C1C(=O)O)CCC(=O)O

synonyms

5-Isoxazolepropanoicacid,4-carboxy-(9CI)

Origin of Product

United States

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